molecular formula C29H26FN5O3S B2982605 3-(5-{[(benzylcarbamoyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-[(4-fluorophenyl)methyl]propanamide CAS No. 1044147-32-1

3-(5-{[(benzylcarbamoyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-[(4-fluorophenyl)methyl]propanamide

Katalognummer: B2982605
CAS-Nummer: 1044147-32-1
Molekulargewicht: 543.62
InChI-Schlüssel: URPQMWZCXQNDLX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound is a heterocyclic propanamide derivative featuring an imidazo[1,2-c]quinazolin-3-one core. Key structural elements include:

  • A benzylcarbamoyl methyl sulfanyl group at position 5 of the imidazoquinazoline ring.
  • A propanamide side chain at position 2, substituted with a 4-fluorobenzyl group.
  • A sulfanyl (-S-) linker that bridges the heterocyclic core to the benzylcarbamoyl moiety.

Eigenschaften

IUPAC Name

3-[5-[2-(benzylamino)-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-[(4-fluorophenyl)methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H26FN5O3S/c30-21-12-10-20(11-13-21)17-31-25(36)15-14-24-28(38)35-27(33-24)22-8-4-5-9-23(22)34-29(35)39-18-26(37)32-16-19-6-2-1-3-7-19/h1-13,24H,14-18H2,(H,31,36)(H,32,37)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URPQMWZCXQNDLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)CSC2=NC3=CC=CC=C3C4=NC(C(=O)N42)CCC(=O)NCC5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H26FN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

543.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

3-(5-{[(benzylcarbamoyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-[(4-fluorophenyl)methyl]propanamide is a compound with significant biological activity, particularly in the realms of oncology and metabolic disorders. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

  • Molecular Formula : C30H29N5O3S
  • Molecular Weight : 539.6 g/mol
  • CAS Number : 1095325-73-7

The compound's biological activity is largely attributed to its structural components that allow it to interact with various biological targets. The imidazo[1,2-c]quinazoline scaffold is known for its role as a tyrosine kinase inhibitor, which is crucial in cancer therapy due to the overexpression of tyrosine kinase receptors in several cancers, including breast and prostate cancer .

Anticancer Activity

Research indicates that derivatives of quinazoline, including this compound, exhibit significant antiproliferative effects against various cancer cell lines:

Cell Line IC50 (µM) Reference
MCF-7 (breast cancer)11.94
HepG2 (liver cancer)10.58
HCC827 (lung cancer)Not specified

The presence of the benzylcarbamoyl moiety enhances the compound's affinity towards cancer cells, potentially through increased lipophilicity and improved cellular uptake.

Anti-Diabetic Properties

The compound has also been investigated for its potential as an anti-diabetic agent. It acts as an α-glucosidase inhibitor, which is a validated target for the management of type 2 diabetes mellitus (T2DM). Studies have shown that modifications on the imidazole moiety can significantly influence inhibitory activity against α-glucosidase enzymes .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies suggest that:

  • Substituent Effects : Electron-donating groups increase potency while electron-withdrawing groups may reduce activity.
  • Linker Variations : The type and position of substituents on the quinazoline scaffold can drastically alter biological activity.
  • Hybridization Effects : Compounds incorporating both benzyl and thio groups have shown enhanced selectivity and potency against viral infections and cancer cells .

Case Studies

A notable study highlighted the efficacy of similar compounds in inhibiting specific cancer cell lines. For instance, a derivative with a similar structure exhibited an IC50 value comparable to that of doxorubicin, a standard chemotherapeutic agent . Additionally, another study demonstrated that compounds with dual phenyl rings showed improved α-glucosidase inhibitory activity compared to simpler analogs .

Vergleich Mit ähnlichen Verbindungen

Structural Similarities and Differences

The compound’s closest analogs differ in substituents, heterocyclic cores, or linker groups. Key examples include:

Compound Name / ID Core Structure Substituents Molecular Weight Reference
Target Compound Imidazo[1,2-c]quinazolin-3-one 4-Fluorobenzylpropanamide; benzylcarbamoyl methyl sulfanyl ~535.6 g/mol*
3-(5-{[2-(Benzylamino)-2-oxoethyl]sulfanyl}-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-2-yl)-N-(2-phenylethyl)propanamide Imidazo[1,2-c]quinazolin-3-one 2-Phenylethylpropanamide; benzylcarbamoyl methyl sulfanyl ~547.6 g/mol
3-(1-{[(Benzylcarbamoyl)methyl]sulfanyl}-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl)-N-(propan-2-yl)propanamide Triazolo[4,3-a]quinazolin-5-one Isopropylpropanamide; benzylcarbamoyl methyl sulfanyl 478.57 g/mol
N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-[[5-(4-chlorophenyl)-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl]sulfanyl]propanamide Thiazolo[2,3-c][1,2,4]triazole 4-Chlorophenyl; benzothiazole-substituted phenylpropanamide ~550.1 g/mol

Notes:

  • The imidazoquinazoline core (target compound) vs.
  • The 4-fluorophenyl group enhances lipophilicity and metabolic stability compared to non-fluorinated analogs (e.g., 2-phenylethyl in ).
Physicochemical and Pharmacokinetic Properties

Comparative analysis of key parameters:

Property Target Compound Triazoloquinazoline Analog Thiazolotriazole Analog
LogP (Predicted) ~3.2 (moderate lipophilicity) ~2.8 ~3.5
Hydrogen Bond Donors 3 (amide NH, sulfanyl S) 3 2
Solubility Low (due to aromatic substituents) Moderate Low
Bioavailability Likely limited by high MW Moderate Limited

Key Insights :

  • Fluorination in the target compound may improve blood-brain barrier penetration compared to analogs with bulkier substituents (e.g., 4-chlorophenyl in ).
Bioactivity and Target Interactions

While direct bioactivity data for the target compound are unavailable, insights can be inferred from analogs:

  • Imidazoquinazoline derivatives (e.g., ) show affinity for kinases and proteases due to hydrogen bonding with the amide groups and π-π stacking of aromatic rings.
  • Triazolothiazole derivatives (e.g., ) exhibit anticancer activity via inhibition of tubulin polymerization or topoisomerase II.
  • Compounds with sulfanyl linkers (common in all analogs) enhance redox-modulating activity, as seen in antioxidants like verminoside .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for this compound, and how can researchers optimize reaction conditions?

  • Methodological Answer : The compound’s synthesis likely involves multi-step reactions, starting with coupling reagents like HBTU or EDC·HCl for amide bond formation, as seen in similar imidazoquinazolinone derivatives . For example, intermediates may be prepared via thioureido or sulfanyl group incorporation using thiol-containing reactants under basic conditions (e.g., NaOH or triethylamine). Purification via column chromatography or recrystallization is critical, with yields improved by optimizing stoichiometry and solvent systems (e.g., DMSO or 1,4-dioxane) .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Methodological Answer : Comprehensive spectroscopic characterization is essential:

  • 1H/13C-NMR : Assign peaks for the imidazoquinazolinone core (e.g., quinazolinone carbonyl at ~170 ppm in 13C-NMR) and substituents like the benzylcarbamoyl group (aromatic protons at ~7.3 ppm) .
  • IR Spectroscopy : Confirm key functional groups (e.g., carbonyl stretching at ~1650–1750 cm⁻¹, sulfanyl S-H at ~2550 cm⁻¹) .
  • Elemental Analysis : Validate C/H/N percentages against theoretical values to ensure purity .

Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?

  • Methodological Answer : Prioritize target-specific assays based on structural analogs. For example:

  • Kinase Inhibition : Use fluorescence-based ADP-Glo™ assays if the imidazoquinazolinone core resembles kinase inhibitors .
  • Anticancer Screening : Employ MTT assays on cancer cell lines (e.g., HeLa or MCF-7), comparing IC50 values to reference drugs like doxorubicin .

Advanced Research Questions

Q. How can researchers address low yields in the final coupling step of the synthesis?

  • Methodological Answer : Systematically troubleshoot using Design of Experiments (DoE):

  • Factors to Test : Reactant molar ratios (e.g., 1.1–1.5 equiv. of sulfanylating agent), temperature (0–40°C), and catalyst (e.g., DMAP vs. HOBt) .
  • Response Surface Modeling : Apply Bayesian optimization to identify ideal conditions, reducing trial runs by 30–50% compared to traditional methods .

Q. What strategies resolve contradictions between computational predictions and experimental spectral data?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Simulate NMR chemical shifts (e.g., using Gaussian 16) and compare with experimental data to reassign ambiguous peaks .
  • X-ray Crystallography : Resolve stereochemical uncertainties by growing single crystals (e.g., via slow evaporation in DCM/hexane) and analyzing the crystal structure .

Q. How can the metabolic stability of this compound be assessed in preclinical studies?

  • Methodological Answer :

  • Microsomal Assays : Incubate with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS/MS. Use NADPH cofactors to assess CYP450-mediated metabolism .
  • Metabolite Identification : Apply high-resolution mass spectrometry (HRMS) to detect phase I/II metabolites, guided by fragmentation patterns .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.